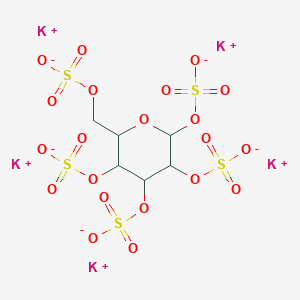
D-Mannopyransepentasulfatepotassiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of D-Mannopyransepentasulfatepotassiumsalt involves the sulfation of D-mannopyranose. The synthetic route typically includes the reaction of D-mannopyranose with sulfur trioxide-pyridine complex in the presence of a suitable solvent, followed by neutralization with potassium hydroxide to form the potassium salt . Industrial production methods may vary, but they generally follow similar principles of sulfation and neutralization.
Chemical Reactions Analysis
D-Mannopyransepentasulfatepotassiumsalt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Substitution: The sulfate groups in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sulfur trioxide, pyridine, and potassium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
D-Mannopyransepentasulfatepotassiumsalt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is used in biochemical research to study the effects of sulfated sugars on biological systems.
Medicine: While not used directly as a medicinal compound, it is used in research to understand the role of sulfated sugars in biological processes.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of D-Mannopyransepentasulfatepotassiumsalt involves its interaction with various molecular targets and pathways. The sulfate groups in the compound can interact with proteins, enzymes, and other biomolecules, affecting their function and activity. These interactions can influence various biological processes, including cell signaling, metabolism, and immune responses .
Comparison with Similar Compounds
D-Mannopyransepentasulfatepotassiumsalt can be compared with other sulfated sugars, such as:
- D-Glucopyranosepentasulfatepotassiumsalt
- D-Galactopyranosepentasulfatepotassiumsalt
These compounds share similar structural features but differ in the specific sugar moiety. The uniqueness of this compound lies in its specific interactions and effects, which can vary based on the sugar component .
Biological Activity
D-Mannopyransepentasulfate potassium salt is a sulfated derivative of mannose, a naturally occurring sugar that plays a critical role in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of immunology and cancer treatment. This article delves into the biological activity of D-Mannopyransepentasulfate potassium salt, examining its mechanisms of action, efficacy, and relevant research findings.
D-Mannopyransepentasulfate potassium salt exhibits several biological activities primarily through its interaction with specific receptors and signaling pathways. Its mechanisms include:
- Inhibition of Tumor Growth : Research indicates that mannose derivatives can inhibit tumor growth by modulating cellular signaling pathways involved in cell proliferation and survival. For instance, studies have shown that mannose-containing compounds can downregulate the epidermal growth factor receptor (EGFR) pathway, leading to reduced tumor cell migration and invasion .
- Immune Modulation : The compound has been shown to enhance immune responses by targeting macrophages. It can facilitate the delivery of genetic material to these immune cells, thereby improving gene expression efficiency. For example, D-Mannopyransepentasulfate potassium salt-based lipoplexes demonstrated significantly higher gene expression in macrophage cell lines compared to standard carriers like Lipofectamine 2000 .
Table 1: Summary of Key Findings on Biological Activity
Case Study 1: Gene Delivery Efficiency
In a study evaluating gene delivery systems, D-Mannopyransepentasulfate potassium salt was incorporated into lipid-based micelles designed for macrophage targeting. The results indicated that lipoplexes formed with this compound exhibited enhanced binding affinity to mannose receptors on macrophages, leading to improved transfection rates and gene expression levels . This suggests its potential as a vehicle for targeted gene therapy.
Case Study 2: Anti-Cancer Activity
Another significant study focused on the anti-cancer properties of mannose-containing glycosphingolipid analogues. The synthesized compounds showed potent cytotoxicity against various cancer cell lines, with D-Mannopyransepentasulfate potassium salt derivatives demonstrating superior anti-proliferative effects compared to monomeric forms. The mechanisms involved included the inhibition of key signaling pathways associated with tumor growth and metastasis .
Properties
Molecular Formula |
C6H7K5O21S5 |
|---|---|
Molecular Weight |
770.9 g/mol |
IUPAC Name |
pentapotassium;(3,4,5,6-tetrasulfonatooxyoxan-2-yl)methyl sulfate |
InChI |
InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5 |
InChI Key |
PWKOEMUICVNKKC-UHFFFAOYSA-I |
Canonical SMILES |
C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















